molecular formula C7H4ClFO3S B3052801 3-Fluorosulfonylbenzoyl chloride CAS No. 454-93-3

3-Fluorosulfonylbenzoyl chloride

Cat. No.: B3052801
CAS No.: 454-93-3
M. Wt: 222.62 g/mol
InChI Key: ZYZOMPZZWUWKLH-UHFFFAOYSA-N
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Description

3-Fluorosulfonylbenzoyl chloride is an organic compound with the molecular formula C7H4ClFO3S and a molecular weight of 222.62 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorosulfonyl group at the meta position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Chemical Reactions Analysis

3-Fluorosulfonylbenzoyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-fluorosulfonylbenzoyl chloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

3-Fluorosulfonylbenzoyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorosulfonyl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

3-fluorosulfonylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZOMPZZWUWKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060011
Record name Benzoyl chloride, 3-(fluorosulfonyl)-
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Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-93-3
Record name 3-(Fluorosulfonyl)benzoyl chloride
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Record name 3-(Fluorosulfonyl)benzoyl chloride
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Record name 3-Fluorosulfonylbenzoyl chloride
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Record name Benzoyl chloride, 3-(fluorosulfonyl)-
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Record name Benzoyl chloride, 3-(fluorosulfonyl)-
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Record name 3-(fluorosulphonyl)benzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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